molecular formula C8H13NO3 B12301701 Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B12301701
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class of compounds. These compounds are known for their ability to form strong carbon-carbon bonds and are highly stable, making them useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is unique due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its stability make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3

InChI Key

ZTNCDZHEPMKBIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCC1COC2

Origin of Product

United States

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